1-(But-3-en-1-yl)piperazine
Overview
Description
1-(But-3-en-1-yl)piperazine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has focused on the design and synthesis of novel derivatives involving piperazine for potential pharmacological applications. For instance, Kumar et al. (2017) synthesized a series of novel derivatives aiming at evaluating their antidepressant and antianxiety activities. These compounds showcased significant activity in behavioral tests, highlighting the therapeutic potential of piperazine derivatives in treating mental health disorders (Kumar et al., 2017).
Docking Studies and Antimicrobial Activity
Docking studies have been employed to explore the interaction between piperazine derivatives and biological targets. Balaraju et al. (2019) synthesized and characterized a novel piperazine-1-yl-1H-indazole derivative, presenting docking studies to predict its efficacy. Such studies are crucial for understanding the molecular basis of drug action and for the development of new therapeutics (Balaraju et al., 2019).
Crystal Structure Analysis
The crystal structure analysis of piperazine derivatives provides insights into their molecular conformations and potential interactions. Miyata et al. (2004) detailed the crystal structure of a specific piperazine derivative, offering valuable information on the spatial arrangement and potential reactivity of such molecules (Miyata et al., 2004).
Biological Evaluation for Therapeutic Applications
Several studies have explored the biological evaluation of piperazine derivatives for therapeutic applications, including their potential as antifungal, antibacterial, and anticancer agents. For example, Upadhayaya et al. (2004) synthesized a series of piperazine derivatives and evaluated their antifungal activity, finding significant efficacy against various fungal cultures. This underscores the potential of piperazine derivatives in developing new antifungal therapies (Upadhayaya et al., 2004).
Mechanism of Action
Target of Action
Piperazine derivatives have been known to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
Piperazine derivatives are often used as basic and hydrophilic groups to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives have been associated with inducing apoptosis and suppressing the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the piperazine derivative and the biomolecule it interacts with .
Cellular Effects
The cellular effects of 1-(But-3-en-1-yl)piperazine are currently unknown. Some piperazine derivatives have been shown to have significant effects on cellular processes. For example, a novel piperazine compound was found to be highly cytotoxic to glioblastoma and cervix cancer cells, inducing apoptosis and upregulating apoptotic marker proteins .
Molecular Mechanism
Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-but-3-enylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUQBVRWTYGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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